4-azido-N-ethylbenzamide
Overview
Description
4-Azido-N-ethylbenzamide is an organic compound characterized by the presence of an azido group (-N₃) attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-azido-N-ethylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with N-ethylbenzamide.
Azidation: The azido group is introduced through a nucleophilic substitution reaction. Sodium azide (NaN₃) is commonly used as the azide source.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive azide compounds.
Chemical Reactions Analysis
Types of Reactions: 4-Azido-N-ethylbenzamide undergoes several types of chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Common Reagents and Conditions:
Reduction: LiAlH₄ in anhydrous ether or Pd/C with hydrogen gas.
Substitution: Sodium azide in DMSO or acetonitrile.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Reduction: Formation of N-ethylbenzamide.
Substitution: Formation of various substituted benzamides.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
4-Azido-N-ethylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-azido-N-ethylbenzamide primarily involves its reactivity due to the azido group. The azido group is a good nucleophile and can participate in various chemical reactions, leading to the formation of new compounds. In biological systems, the azido group can be used for bioorthogonal labeling, allowing for the selective modification of biomolecules without interfering with native biological processes .
Comparison with Similar Compounds
- 4-Amino-N-ethylbenzamide
- 4-Amino-N-methylbenzamide
- 3-Amino-N-ethylbenzamide
- 4-Amino-N-isopropyl-3-methylbenzamide
Comparison: 4-Azido-N-ethylbenzamide is unique due to the presence of the azido group, which imparts distinct reactivity compared to its amino-substituted counterparts. The azido group allows for participation in click chemistry and other azide-specific reactions, making it a versatile compound in synthetic and biological applications.
Properties
IUPAC Name |
4-azido-N-ethylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-2-11-9(14)7-3-5-8(6-4-7)12-13-10/h3-6H,2H2,1H3,(H,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJJKNUBQLUKFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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